

Application Note: Isoquinolin-7-ol Hydrobromide in Fragment-Based Drug Discovery (FBDD)

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Compound of Interest

Compound Name: *Isoquinolin-7-ol hydrobromide*

CAS No.: 1258649-95-4

Cat. No.: B2656428

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Abstract

This application note details the strategic utilization of **Isoquinolin-7-ol hydrobromide** (CAS: 7651-83-4 (free base)) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). While isoquinolines are privileged structures in kinase and GPCR medicinal chemistry, the 7-hydroxy derivative offers unique vectors for "fragment growing" strategies. This guide provides validated protocols for solubility assessment, Surface Plasmon Resonance (SPR) screening, and synthetic elaboration via palladium-catalyzed cross-coupling.

Fragment Profile & Rationale

Chemical Identity[1][2]

- Compound: **Isoquinolin-7-ol hydrobromide**
- Role: Fragment Scaffold / Hinge-Binding Mimetic
- Molecular Weight (Free Base): 145.16 Da[1]
- Molecular Weight (HBr Salt): ~226.07 Da

- Solubility: High aqueous solubility (>50 mM in PBS) due to the hydrobromide counterion, addressing a common bottleneck in fragment screening.

The "Privileged" Architecture

The isoquinoline core is historically validated in FDA-approved drugs (e.g., Fasudil for Rho-kinase inhibition). The 7-hydroxy variant is selected for three mechanistic reasons:

- The Nitrogen Anchor (N2): Acts as a critical Hydrogen Bond Acceptor (HBA) for the hinge region of kinases (e.g., interacting with the backbone NH of the "gatekeeper" residue).
- The 7-Hydroxyl Handle: A dual H-bond donor/acceptor that can mimic tyrosine/serine interactions or serve as a synthetic handle for growing the fragment into adjacent hydrophobic pockets.
- Rigidity: The bicyclic aromatic system minimizes the entropic penalty upon binding, a core tenet of the "Rule of Three."

Physicochemical Data Summary

Property	Value	Implication for FBDD
cLogP	-1.19	Ideal lipophilicity; allows room for adding hydrophobic groups.
H-Bond Donors	1 (7-OH)	Specific interaction vector.
H-Bond Acceptors	2 (N, OH)	High probability of target engagement.
pKa (Nitrogen)	-5.7	Partially protonated at physiological pH; modulates solubility.
pKa (Phenol)	-9.5	Remains neutral at pH 7.4; accessible for alkylation/arylation.

Screening Protocol: Surface Plasmon Resonance (SPR)[3][4]

Objective: To identify weak-affinity binding (

: 100

M – 5 mM) of the fragment to a target protein (e.g., a Ser/Thr kinase) while eliminating false positives caused by aggregation.

Reagents & Buffer Preparation

- Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 1 mM TCEP.
- Stock Solution: Dissolve Isoquinolin-7-ol HBr to 100 mM in 100% DMSO.
 - Note: The HBr salt ensures rapid dissolution. If using the free base, sonication is often required.

The "Clean Screen" Workflow

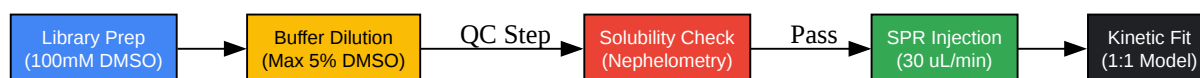
Fragments often cause false positives via super-stoichiometric aggregation. This protocol uses a "solubility-first" approach.

Step-by-Step Protocol:

- Sensor Chip Preparation: Immobilize the target protein (e.g., via biotin-streptavidin capture) to a density of ~3000 RU. Use a reference channel with biotinylated BSA.
- Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index shifts. This is critical for low-molecular-weight fragments.
- Dose-Response Injection:
 - Prepare a 6-point concentration series: 0, 62.5, 125, 250, 500, 1000 M.
 - Flow Rate: High flow (30

L/min) to minimize mass transport limitations.

- Contact Time: 30 seconds (fast on/off rates are expected).
- Data Analysis:
 - Square-wave binding indicates specific, rapid kinetics.
 - Rejection Criteria: Reject sensorgrams showing "sticky" dissociation (slow off-rate) or binding >120% of theoretical



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Caption: Figure 1. SPR Screening Workflow ensuring solubility QC prior to injection.

Synthetic Elaboration Protocol: The "Fragment Grow" Strategy[5]

Objective: Once binding is confirmed, the 7-hydroxy group is converted into a biaryl system to access the hydrophobic "back pocket" of the kinase ATP site.

Transformation: 7-Hydroxyisoquinoline

7-Triflate

7-Arylisoquinoline (Suzuki-Miyaura Coupling).

Step 1: Activation (Triflation)

The phenol is converted to a triflate, a pseudohalide suitable for palladium catalysis.

- Reactants: Suspend Isoquinolin-7-ol HBr (1.0 eq) in DCM. Add Pyridine (3.0 eq) to neutralize the HBr and act as a base.

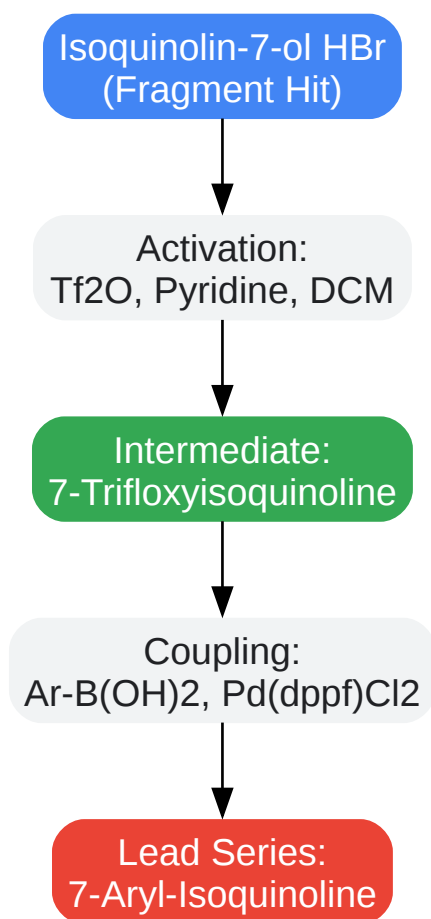
- Addition: Cool to 0°C. Dropwise add Triflic anhydride (, 1.2 eq).
- Workup: Stir at RT for 2 hours. Quench with . Extract with DCM.
- Yield Expectation: >85% yield of Isoquinolin-7-yl trifluoromethanesulfonate.

Step 2: Suzuki-Miyaura Cross-Coupling

This step introduces diversity (R-groups).[2]

- Setup: In a microwave vial, combine:
 - Isoquinolin-7-yl triflate (1.0 eq)
 - Aryl Boronic Acid (, 1.5 eq)
 - Catalyst: (0.05 eq)
 - Base: (3.0 eq)
 - Solvent: Dioxane:Water (4:1).
- Reaction: Degas with Nitrogen. Heat at 100°C for 12 hours (or 1 hour microwave at 120°C).
- Purification: Filter through Celite. Purify via Flash Chromatography (Hexane/EtOAc).

Mechanistic Insight: The electron-deficient nature of the isoquinoline ring facilitates the oxidative addition of the Pd(0) species into the C7-OTf bond, making this reaction robust even with sterically demanding boronic acids.



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Caption: Figure 2. Synthetic elaboration pathway transforming the fragment hit into a lead candidate.

Structural Biology & Binding Mode

Understanding the binding orientation is prerequisite for rational design.

- Hinge Interaction: The isoquinoline nitrogen (N2) accepts a hydrogen bond from the backbone NH of the kinase hinge region (typically Val, Ala, or Leu residues).
- Vector 7: The 7-position points towards the "Solvent Front" or the "Gatekeeper" region depending on the specific kinase isoform.
- Salt Bridge Potential: If the target has an acidic residue (Asp/Glu) near the binding site, the protonated isoquinoline nitrogen (from the HBr salt equilibrium) can form a salt bridge,

significantly increasing residence time.

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